(2,3-Dimethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
“(2,3-Dimethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a piperazine-based small molecule characterized by a 2,3-dimethoxyphenyl group linked to a methanone core and a 4-methylthiazole-substituted piperazine moiety. The hydrochloride salt form suggests enhanced aqueous solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S.ClH/c1-13-12-25-16(19-13)11-20-7-9-21(10-8-20)18(22)14-5-4-6-15(23-2)17(14)24-3;/h4-6,12H,7-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBYNVCLPRHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dimethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C18H24N4O3S·HCl
Molecular Weight: 376.5 g/mol
Structure: The compound features a dimethoxyphenyl group and a thiazole-substituted piperazine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies indicate that compounds with thiazole and piperazine structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including colon carcinoma and breast cancer cells. The presence of the dimethoxyphenyl group enhances the cytotoxicity of these compounds.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | |
| Compound B | Jurkat | 23.30 | |
| Compound C | HT29 | <10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Compounds containing thiazole rings have demonstrated activity against various pathogens, suggesting that this compound may possess similar effects.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: Studies suggest that it can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways: It may affect various signaling pathways involved in cell survival and proliferation.
Study on Anticancer Effects
A study published in a peer-reviewed journal investigated the effects of thiazole-piperazine derivatives on cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial effects of similar compounds. It was found that derivatives with thiazole moieties exhibited potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Backbones
Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate receptor interactions. Key comparisons include:
- Compounds (d and e): These feature piperazine linked to triazole-dioxolane groups and dichlorophenyl substituents.
- Compound 21 : A thiophene-containing arylpiperazine with a trifluoromethylphenyl group. The trifluoromethyl group enhances metabolic stability compared to the target’s methylthiazole, but the thiophene ring may reduce hydrogen-bonding capacity relative to thiazole .
Heterocyclic Substituent Variations
The 4-methylthiazole group in the target compound distinguishes it from other heterocycles:
- Thiadiazole Derivatives (13a–13d) : These compounds employ a 1,3,4-thiadiazole core, which is more electron-deficient than thiazole. This difference could impact solubility and target engagement, as thiadiazoles often exhibit stronger π-π stacking but weaker hydrogen-bonding interactions .
- Compound 5: Features a pyrazole ring instead of thiazole.
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogues like ’s compounds (d and e), which lack ionizable groups .
- Metabolic Stability : The methylthiazole group may confer resistance to oxidative metabolism compared to ’s thiadiazoles, which are prone to ring-opening reactions .
Data Tables
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Research Findings and Implications
Electron-Donating vs. Withdrawing Groups : The target’s dimethoxyphenyl group may enhance binding to serotonin or dopamine receptors compared to ’s dichlorophenyl analogues, which prioritize hydrophobic interactions .
Heterocycle Impact : Thiazole’s nitrogen and sulfur atoms likely improve target selectivity over ’s thiophene derivatives, which lack hydrogen-bond acceptors .
Salt Formation : The hydrochloride salt addresses solubility limitations seen in neutral piperazine compounds, as observed in ’s thiadiazoles .
Preparation Methods
Route 1: Piperazine Alkylation Followed by Acylation
Steps :
- Synthesis of 4-((4-Methylthiazol-2-yl)methyl)piperazine :
Acylation with 2,3-Dimethoxybenzoyl Chloride :
Hydrochloride Salt Formation :
Advantages : High regioselectivity, minimal byproducts.
Limitations : Requires strict temperature control during acylation.
Route 2: One-Pot Coupling Using Carbodiimide Reagents
Steps :
- Direct Coupling of Preformed Components :
- Salt Formation :
Advantages : Avoids intermediate isolation, suitable for scale-up.
Limitations : EDCI cost may be prohibitive for large batches.
Route 3: Reductive Amination and Acylation
Steps :
- Preparation of 4-((4-Methylthiazol-2-yl)methyl)piperazine :
- Acylation and Salt Formation :
- Same as Route 1.
Advantages : Utilizes cost-effective starting materials.
Limitations : Requires high-temperature conditions, risking decomposition.
Route 4: Solid-Phase Synthesis for High-Purity Output
Steps :
- Resin-Bound Piperazine Functionalization :
- Solution-Phase Acylation :
- Coupling with 2,3-dimethoxybenzoyl chloride as in Route 1.
Advantages : Ideal for parallel synthesis, purity >99.8%.
Limitations : Specialized equipment required.
Optimization and Critical Parameters
Yield Comparison of Methods
| Route | Yield (%) | Purity (%) | Key Reagent |
|---|---|---|---|
| 1 | 68→82 | 99.0 | K₂CO₃, TEA |
| 2 | 75 | 98.5 | EDCI/HOBt |
| 3 | 64→82 | 97.8 | Methyldiglycol |
| 4 | 70 | 99.8 | Wang resin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
